molecular formula C15H16N4O4 B11082893 1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone

1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone

Cat. No.: B11082893
M. Wt: 316.31 g/mol
InChI Key: UHYOSOJISIMHPI-UHFFFAOYSA-N
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Description

1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a morpholine ring, an imidazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the nitrophenyl group and the morpholine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
  • Morpholino nucleosides
  • 2,6-Substituted morpholines

Uniqueness: 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 1-MORPHOLINO-2-[5-(4-NITROPHENYL)-1H-IMIDAZOL-1-YL]-1-ETHANONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

1-morpholin-4-yl-2-[5-(4-nitrophenyl)imidazol-1-yl]ethanone

InChI

InChI=1S/C15H16N4O4/c20-15(17-5-7-23-8-6-17)10-18-11-16-9-14(18)12-1-3-13(4-2-12)19(21)22/h1-4,9,11H,5-8,10H2

InChI Key

UHYOSOJISIMHPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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